Ropivacaine-d7 Hydrochloride

Overview

Description

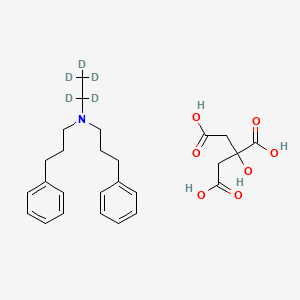

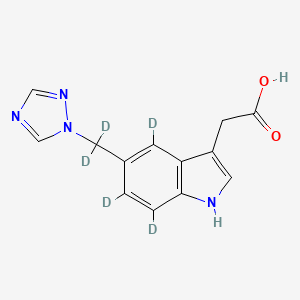

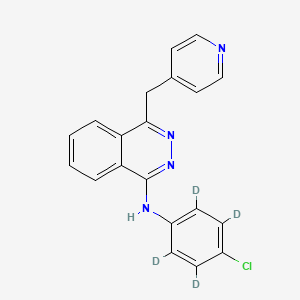

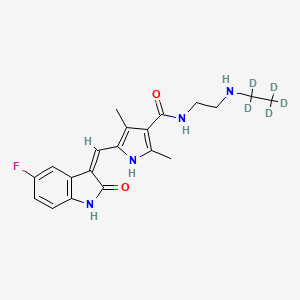

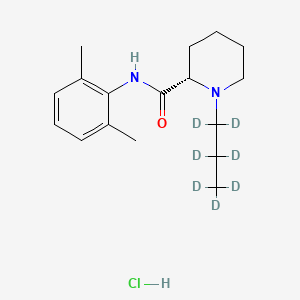

Ropivacaine-d7 Hydrochloride is an internal standard for the quantification of Ropivacaine . It is a potent and reversible blocker of sodium channels in nerve fibers . The formal name of this compound is (S)-N-(2,6-dimethylphenyl)-1-(propyl-d7)piperidine-2-carboxamide, monohydrochloride . The molecular formula is C17H19D7N2O • HCl .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C17H19D7N2O • HCl . The molecular weight is 317.9 g/mol . The SMILES representation is CC1=CC=CC©=C1NC([C@H]2N(C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])CCCC2)=O.Cl .Physical And Chemical Properties Analysis

This compound is a solid substance . The molecular weight of the compound is 317.9 g/mol .Scientific Research Applications

1. LC-MS/MS Method for Quantification in Plasma

Lamy et al. (2019) developed a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying both free and total ropivacaine in human plasma, using Ropivacaine-d7 as an internal standard. This method, validated according to European Medicine Agency and Food and Drug Administration guidelines, is essential for pharmacokinetic studies and understanding the drug's pharmacokinetic/pharmacodynamic relationship (Lamy et al., 2019).

2. Pharmacological Review

Kuthiala and Chaudhary (2011) provided an extensive review of ropivacaine’s pharmacology, noting its lower lipophilicity and reduced motor blockade compared to other local anesthetics. This characteristic of ropivacaine makes it useful in scenarios where motor blockade is undesirable (Kuthiala & Chaudhary, 2011).

3. Compatibility with Other Drugs

A study by Öster Svedberg et al. (2002) found that ropivacaine is compatible with systemic narcotic opioid analgesics like morphine sulphate, sufentanil citrate, and fentanyl citrate. This compatibility is important for managing severe pain in various surgical procedures (Öster Svedberg et al., 2002).

4. Controlled Release Systems

Qiao et al. (2022) explored ropivacaine-loaded hydroxypropyl chitin thermo-sensitive hydrogel combined with hyaluronan as a controlled release system. This research is significant for developing new delivery systems that prolong the anesthetic effect of ropivacaine and reduce side effects (Qiao et al., 2022).

5. Multivesicular Liposome Formulations

Shen et al. (2011) developed multivesicular liposome formulations for ropivacaine, aiming to provide a sustained delivery system. This approach addresses the limitations of conventional therapies and offers potential improvements in drug release and toxicity reduction (Shen et al., 2011).

6. Postoperative Analgesia in Elderly Patients

Dengguo (2013) investigated ropivacaine's efficacy in postoperative analgesia for elderly patients with lower limb fractures. The study emphasized ropivacaine's better pain control and minimal influence on serum indexes, highlighting its suitability for elderly patients (Dengguo, 2013).

Mechanism of Action

Target of Action

Ropivacaine-d7 Hydrochloride primarily targets sodium channels in nerve fibers . These channels play a crucial role in the generation and conduction of nerve impulses, which are essential for the transmission of pain signals .

Mode of Action

This compound acts by blocking the generation and conduction of nerve impulses. This is achieved by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential . It inhibits sodium ion influx, thereby causing a blockade in nerve fiber impulse conduction .

Biochemical Pathways

This compound affects several biochemical pathways. It blocks the sodium and potassium ion channels in the dorsal horn of the spinal cord . This inhibition of calcium ion channels in the spinal cord blocks electrical input from nociceptive afferent neurons, resulting in powerful analgesic activity . Additionally, it blocks the release of various neurotransmitters such as glutamate, substance P, Prostaglandins, Calcitonin Generated Peptide (CGRP), neurokinin-1 and -2 (NK1, NK2) at the presynaptic level . This leads to the inhibition of the production and transmission of pain signals .

Pharmacokinetics

This compound exhibits linear pharmacokinetic characteristics in the terminal curve, following a first-order model . The plasma half-life is 111 minutes, and the clearance rate is 10.3 liters per minute . The curve of ropivacaine concentration-time in plasma presents a bimodal profile, indicating that ropivacaine is slowly released . The maximum concentration (Cmax) and the area under the curve (AUC) value increase with increasing doses of this compound .

Result of Action

The primary result of this compound action is the induction of local or regional anesthesia during surgery and for acute pain management . It induces complete impairment of proprioception, motor function, and nociception . It also has lesser cardiotoxic effects, lesser motor blockade, and minimal side-effects as compared to bupivacaine .

Action Environment

The action of this compound can be influenced by various environmental factors. Furthermore, its nerve block effects are similar to those of bupivacaine, but it has lower neurotoxicity, cardiovascular toxicity, and local muscular toxicity . This makes it a promising drug for use in different environments, including pediatric caudal analgesia .

Safety and Hazards

Users are advised to avoid breathing mist, gas, or vapors of Ropivacaine-d7 Hydrochloride. Contact with skin and eyes should be avoided. Personal protective equipment and chemical impermeable gloves should be worn when handling the compound. Adequate ventilation should be ensured, and all sources of ignition should be removed .

Future Directions

Ropivacaine has been found to possess inhibitory activity and sensitizing effects when combined with conventional chemotherapeutics toward cancer cells . The full applications and the exact targets remain to be revealed, but it has been indicated that its anticancer potency was mediated by multiple mechanisms . This suggests potential future directions for the use of Ropivacaine-d7 Hydrochloride in cancer treatment.

properties

IUPAC Name |

(2S)-N-(2,6-dimethylphenyl)-1-(1,1,2,2,3,3,3-heptadeuteriopropyl)piperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O.ClH/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H/t15-;/m0./s1/i1D3,4D2,11D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNSIBYYUOEUSV-JRDUKJLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676136 | |

| Record name | (2S)-N-(2,6-Dimethylphenyl)-1-(~2~H_7_)propylpiperidine-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217667-10-1 | |

| Record name | (2S)-N-(2,6-Dimethylphenyl)-1-(~2~H_7_)propylpiperidine-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.